Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid
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Overview
Description
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of amino acids, hydroxy groups, and nitrophenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid involves multiple steps, each requiring precise conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:
Amidation Reactions: Formation of amide bonds between amino acids and other functional groups.
Hydroxy Group Introduction: Incorporation of hydroxy groups through specific reagents and conditions.
Nitrophenyl Group Addition: Introduction of nitrophenyl groups via nitration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include:
Batch Processing: Sequential addition of reagents in controlled environments.
Purification: Use of chromatography and crystallization techniques to isolate the pure compound.
Quality Control: Rigorous testing to ensure the compound meets specified standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of nitrophenyl groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is unique due to its complex structure, which combines multiple functional groups and amino acid residues. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
methyl 2-[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoylamino]propanoylamino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGIZLVJXSOCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56F3N7O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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